molecular formula C22H23N5O B2406618 N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide CAS No. 879172-24-4

N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2406618
M. Wt: 373.46
InChI Key: MBLRWWONLRVKAQ-UHFFFAOYSA-N
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Description

“N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The process usually involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

7. Chemical Synthesis of Tropane Alkaloids

  • Methods : Stereoselective synthesis techniques to construct the azabicyclooctane scaffold, potentially leading to new tropane alkaloids .

8. Development of Antimuscarinic Agents

  • Methods : Chemoselective α-iodination of acrylic esters via protocols like Morita-Baylis-Hillman to develop these agents .

13. Thermophysical Property Research

  • Methods : Utilizing dynamic data analysis tools to evaluate properties like boiling point, melting point, and solubility .

14. Enantioselective Synthesis

  • Summary : The compound could be used in the enantioselective synthesis of bioactive molecules, particularly in the construction of the azabicyclooctane scaffold .
  • Methods : Employing stereoselective synthetic methods to achieve the desired chirality in the final product .

15. Antimuscarinic Agent Development

  • Summary : The compound may serve as a precursor in the development of antimuscarinic agents, which have therapeutic applications .
  • Methods : Chemoselective α-iodination of acrylic esters via protocols like Morita-Baylis-Hillman to develop these agents .

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(24-20-15-26-11-8-16(20)9-12-26)19-14-27(18-6-2-1-3-7-18)25-21(19)17-5-4-10-23-13-17/h1-7,10,13-14,16,20H,8-9,11-12,15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLRWWONLRVKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CN(N=C3C4=CN=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

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